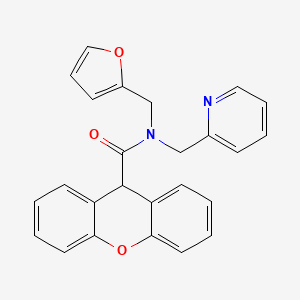
N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)-9H-xanthene-9-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)-9H-xanthene-9-carboxamide is a useful research compound. Its molecular formula is C25H20N2O3 and its molecular weight is 396.446. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)-9H-xanthene-9-carboxamide, with the CAS number 1286713-59-4, is a compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, mechanisms of action, and biological activities, supported by relevant research findings and data.
The molecular formula of this compound is C25H20N2O3 with a molecular weight of 396.4 g/mol . The compound features a unique structure combining furan, pyridine, and xanthene moieties, which contribute to its diverse biological properties.
The biological activity of this compound is believed to stem from its ability to interact with various biological macromolecules. The furan and pyridine rings can engage in π-stacking interactions with nucleic acids or proteins, potentially leading to disruptions in cellular processes. Furthermore, the xanthene moiety may facilitate the generation of reactive oxygen species (ROS), contributing to oxidative stress in target cells.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer activities. For instance, studies have shown that xanthene derivatives can inhibit tumor cell proliferation by inducing apoptosis through ROS generation and cell cycle arrest mechanisms .
Table 1: Summary of Anticancer Activity Studies
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Xanthene Derivative A | HeLa | 15 | Induces apoptosis |
| Xanthene Derivative B | MCF7 | 10 | ROS generation |
| This compound | A549 | TBD | TBD |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Similar compounds have demonstrated effectiveness against a range of bacterial strains. The furan moiety is known for its antimicrobial activity, which may be enhanced by the presence of the xanthene structure .
Table 2: Antimicrobial Activity Overview
| Microorganism | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|
| Staphylococcus aureus | TBD |
| Escherichia coli | TBD |
| Candida albicans | TBD |
Case Studies
A notable study focused on the synthesis and biological evaluation of various xanthene derivatives, including this compound. The study reported promising results in inhibiting cancer cell lines and suggested further exploration into its mechanism of action .
Propiedades
IUPAC Name |
N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O3/c28-25(27(17-19-9-7-15-29-19)16-18-8-5-6-14-26-18)24-20-10-1-3-12-22(20)30-23-13-4-2-11-21(23)24/h1-15,24H,16-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNMIQWGCQBMROV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)N(CC4=CC=CC=N4)CC5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














